molecular formula C10H14O B6275517 dispiro[3.1.3^{6}.1^{4}]decan-1-one CAS No. 2763759-43-7

dispiro[3.1.3^{6}.1^{4}]decan-1-one

Cat. No.: B6275517
CAS No.: 2763759-43-7
M. Wt: 150.2
InChI Key:
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Description

Dispiro[3.1.3{6}.1{4}]decan-1-one is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dispiro[3.1.3{6}.1{4}]decan-1-one typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diketone with a diol in the presence of an acid catalyst can lead to the formation of the dispiro structure.

Industrial Production Methods: While specific industrial production methods for dispiro[3.1.3{6}.1{4}]decan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.1.3{6}.1{4}]decan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
  • Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products::
  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Formation of alcohols.
  • Substitution: Formation of substituted dispiro compounds with various functional groups.

Scientific Research Applications

Dispiro[3.1.3{6}.1{4}]decan-1-one has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
  • Biology: Potential applications in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of dispiro[3.1.3{6}.1{4}]decan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds::

  • Dispiro[3.1.3{6}.1{4}]decan-2-ol: A related compound with an alcohol group instead of a ketone.
  • Dispiro[3.1.3{6}.1{4}]decan-2-ylmethanethiol: Contains a thiol group, offering different reactivity and applications.
  • Dispiro[3.1.3{6}.1{4}]decane-2-sulfonyl chloride: Features a sulfonyl chloride group, useful in various chemical transformations.

Uniqueness: Dispiro[3.1.3{6}.1{4}]decan-1-one is unique due to its ketone functionality, which allows for specific chemical reactions and applications that are not possible with its analogs. The presence of the ketone group also influences the compound’s physical and chemical properties, making it distinct from other dispiro compounds.

Properties

CAS No.

2763759-43-7

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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